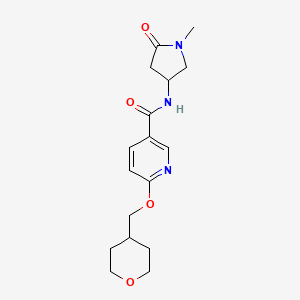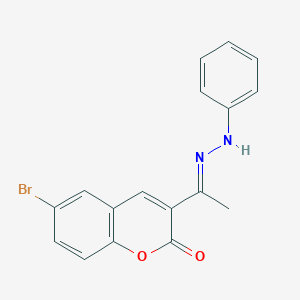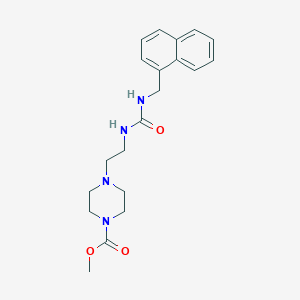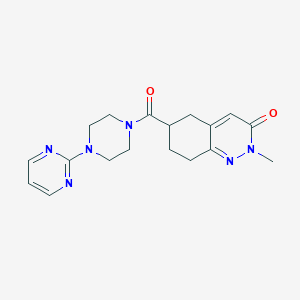![molecular formula C13H15ClN2O2 B2938519 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide CAS No. 2411283-45-7](/img/structure/B2938519.png)
2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the conversion of certain compounds was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C . Another study discussed the synthesis and biological evaluation of 2-[2-Oxo-3-(arylimino)indolin-1-yl]-N-arylacetamides as potent anti-breast cancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide” are not directly available in the literature .科学的研究の応用
1. Acrylamide in Baking Products
Acrylamide, structurally different but relevant due to its application in studying toxic properties and health risks, has been extensively researched. Studies have shown that acrylamide formation in foods, particularly in high-carbohydrate heat-treated foods like potato and bakery products, poses neurotoxic, genotoxic, carcinogenic, and reproductive toxicity risks. This research provides guidelines for manufacturers to reduce acrylamide levels in products, emphasizing the importance of understanding chemical reactions in food processing for health safety (Keramat et al., 2011).
2. Propofol as an Intravenous Anaesthetic
Though not directly related, propofol's pharmacodynamic and pharmacokinetic properties have been extensively studied, showing its effectiveness as an anaesthetic. This research underscores the importance of understanding chemical compounds' effects on human physiology for medical applications (Langley & Heel, 1988).
3. Chlorogenic Acid in Metabolic Syndrome
Chlorogenic acid, a phenolic compound, has been studied for its health-promoting properties, including antioxidant, anti-inflammatory, and antidiabetic activities. This highlights the potential of natural compounds in preventing and treating metabolic disorders, showcasing the importance of chemical research in nutraceutical development (Santana-Gálvez et al., 2017).
4. Ethyl Carbamate in Foods and Beverages
Research on ethyl carbamate, a compound found in fermented foods and beverages, illustrates the critical role of chemical analysis in identifying potential carcinogens in the food supply. This work aids in developing strategies to minimize exposure to harmful compounds, demonstrating the intersection of chemistry and public health (Weber & Sharypov, 2009).
5. Sulfonamides in Pharmaceutical Applications
The review on sulfonamides, compounds with widespread use in pharmaceuticals, underscores the continuous need for novel chemical entities in drug development. This research showcases the diversity of applications for sulfonamides, from diuretics to antitumor agents, highlighting the broad impact of chemical research on therapeutic advancements (Carta et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)12(17)15-7-6-10-9-4-2-3-5-11(9)16-13(10)18/h2-5,8,10H,6-7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOPLIMKZJACBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1C2=CC=CC=C2NC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)


![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)
![4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2938459.png)